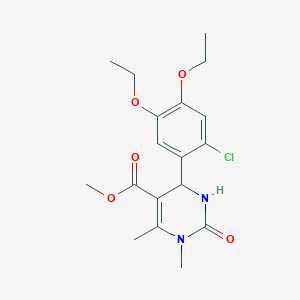![molecular formula C21H22N4O2S2 B308174 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308174.png)
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of benzoxazepine derivatives, which have been extensively studied due to their diverse biological activities. The synthesis method of this compound, its mechanism of action, and biochemical and physiological effects are of great interest to researchers. In
Mecanismo De Acción
The mechanism of action of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. This inhibition leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Furthermore, this compound has been reported to exhibit antiviral and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its diverse biological activities, which make it a potential candidate for the development of novel therapeutics. Furthermore, this compound has been reported to have a good safety profile and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the research on 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential direction is the development of this compound as a novel therapeutic for the treatment of cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Additionally, the synthesis method of this compound can be optimized to yield a higher purity product with a better yield. Finally, the potential applications of this compound in other fields such as agriculture and environmental science need to be explored further.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. This compound has diverse biological activities such as antitumor, antiviral, and antimicrobial activities. The mechanism of action of this compound involves the inhibition of topoisomerase II and protein kinase C. This compound has several biochemical and physiological effects such as inducing apoptosis in cancer cells and exhibiting neuroprotective effects. The advantages of using this compound in lab experiments include its diverse biological activities and low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis. Finally, the future directions for the research on this compound include the development of this compound as a novel therapeutic, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields.
Métodos De Síntesis
The synthesis of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol. This intermediate is then reacted with pentanethiol to form 2-(pentylthio)acetanilide. The next step involves the reaction of 2-(pentylthio)acetanilide with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form this compound. This synthesis method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research due to its diverse biological activities. This compound has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C21H22N4O2S2 |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
1-(3-pentylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C21H22N4O2S2/c1-3-4-7-12-29-21-22-19-18(23-24-21)15-9-5-6-10-16(15)25(14(2)26)20(27-19)17-11-8-13-28-17/h5-6,8-11,13,20H,3-4,7,12H2,1-2H3 |
Clave InChI |
YWPMKDSYIZMKEC-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
SMILES canónico |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308092.png)
![2-[(4-Chlorophenyl)imino]-3-methyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308094.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)

![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)

![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)